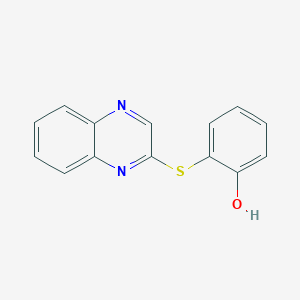
2-(Quinoxalin-2-ylsulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinoxalin-2-ylsulfanyl)phenol is a chemical compound with the molecular formula C14H10N2OS and a molecular weight of 254.31 g/mol It is characterized by the presence of a quinoxaline ring attached to a phenol group through a sulfanyl linkage
Méthodes De Préparation
The synthesis of 2-(Quinoxalin-2-ylsulfanyl)phenol typically involves the reaction of quinoxaline derivatives with phenolic compounds under specific conditions. One common method includes the use of quinoxaline-2-thiol and phenol in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-(Quinoxalin-2-ylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2-sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Quinoxalin-2-ylsulfanyl)phenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Quinoxalin-2-ylsulfanyl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis in cancer cells . By binding to the active site of the enzyme, it prevents the formation of DNA, thereby inhibiting cell proliferation. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell death .
Comparaison Avec Des Composés Similaires
2-(Quinoxalin-2-ylsulfanyl)phenol can be compared with other quinoxaline derivatives such as:
Quinoxaline-2-thiol: Similar in structure but lacks the phenolic group, making it less versatile in certain chemical reactions.
Quinoxaline-2-sulfonic acid: An oxidized form of this compound with different chemical properties and applications.
Phenylquinoxaline: A simpler derivative with a phenyl group instead of a phenolic group, used in different contexts in medicinal chemistry.
Propriétés
Formule moléculaire |
C14H10N2OS |
|---|---|
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
2-quinoxalin-2-ylsulfanylphenol |
InChI |
InChI=1S/C14H10N2OS/c17-12-7-3-4-8-13(12)18-14-9-15-10-5-1-2-6-11(10)16-14/h1-9,17H |
Clé InChI |
JCCAOGPSEQTTIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7-Trihydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12313173.png)
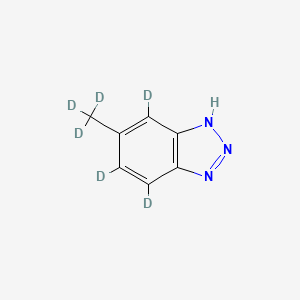
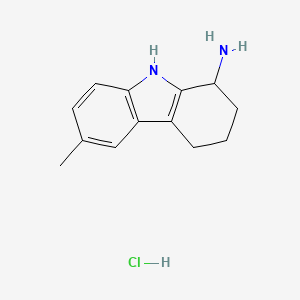
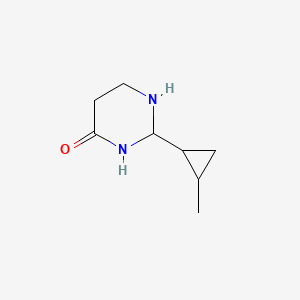
![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
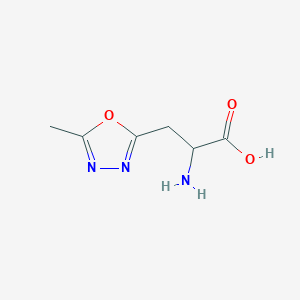

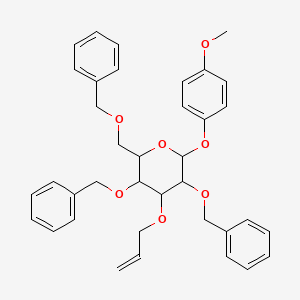
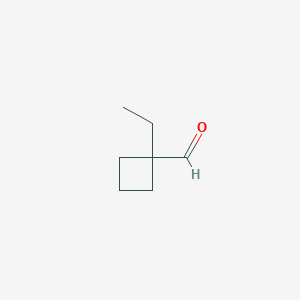
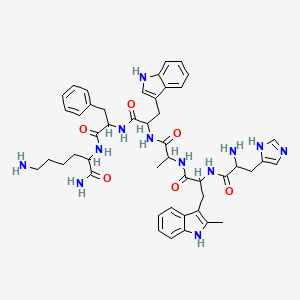
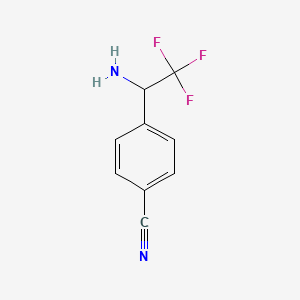
carbonyl]amino})amino}ethan-1-ol](/img/structure/B12313232.png)
![rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)
![[3,4-Dibenzoyloxy-5-[6-(benzylamino)purin-9-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12313241.png)
